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Compound Name: N-Valeryl-D-glucosamine

Cat. No.: B12517523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the structural elucidation of N-Valeryl-D-
glucosamine using Nuclear Magnetic Resonance (NMR) spectroscopy. N-acyl-D-glucosamine

derivatives are of significant interest in pharmaceutical and cosmetic research. This application

note outlines the necessary steps for sample preparation, data acquisition using one-

dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data

analysis to confirm the chemical structure of the title compound. The provided data tables and

experimental parameters are based on analogous N-acyl-D-glucosamine derivatives and serve

as a comprehensive guide for researchers in this field.

Introduction
N-Valeryl-D-glucosamine is a derivative of D-glucosamine, an amino sugar that is a

fundamental component of various biopolymers. The addition of a valeryl group to the amino

function of glucosamine can modify its physicochemical properties, such as solubility and

stability, making it a molecule of interest for applications in drug formulation and cosmetics.[1]

Accurate structural confirmation is a critical step in the development of any new chemical entity.

NMR spectroscopy is a powerful and non-destructive analytical technique that provides

detailed information about molecular structure, connectivity, and stereochemistry.[2] This note

describes the application of a suite of NMR experiments for the unambiguous structural

elucidation of N-Valeryl-D-glucosamine.
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Predicted NMR Data for N-Valeryl-D-glucosamine
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for N-Valeryl-
D-glucosamine in D₂O. These chemical shifts are extrapolated from data for homologous N-

acyl-D-glucosamine derivatives. As N-Valeryl-D-glucosamine exists as a mixture of α and β

anomers in solution, separate signals are expected for many of the protons and carbons of the

glucopyranose ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for N-Valeryl-D-
glucosamine in D₂O.

Assignment
Predicted δ
(ppm) - α-
anomer

Predicted δ
(ppm) - β-
anomer

Multiplicity J (Hz)

H-1 5.15 4.67 d
J = 3.6 (α), 8.4

(β)

H-2 3.88 3.65 m

H-3 3.75 3.50 m

H-4 3.65 3.40 m

H-5 3.60 3.45 m

H-6a 3.80 3.80 m

H-6b 3.70 3.70 m

H-2' 2.25 2.25 t J = 7.5

H-3' 1.55 1.55 sext J = 7.5

H-4' 1.30 1.30 sext J = 7.5

H-5' 0.88 0.88 t J = 7.5

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for N-Valeryl-D-glucosamine in D₂O.
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Assignment
Predicted δ (ppm) - α-
anomer

Predicted δ (ppm) - β-
anomer

C-1 92.5 96.5

C-2 56.0 58.5

C-3 73.0 76.0

C-4 72.0 72.5

C-5 74.0 78.0

C-6 62.5 62.5

C-1' (C=O) 178.0 178.0

C-2' 38.0 38.0

C-3' 29.0 29.0

C-4' 23.0 23.0

C-5' 14.0 14.0

Experimental Protocols
Sample Preparation

Weigh approximately 10-20 mg of N-Valeryl-D-glucosamine.

Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra should be acquired on a 400 MHz or higher field spectrometer equipped with

a probe capable of performing 2D experiments.

¹H NMR:
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Pulse Program: zg30

Number of Scans (NS): 16

Acquisition Time (AQ): ~4 s

Relaxation Delay (D1): 2 s

Spectral Width (SW): 20 ppm

Solvent presaturation should be used to suppress the residual HDO signal.

¹³C NMR:

Pulse Program: zgpg30 (with proton decoupling)

Number of Scans (NS): 1024

Acquisition Time (AQ): ~1 s

Relaxation Delay (D1): 2 s

Spectral Width (SW): 220 ppm

2D COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Number of Scans (NS): 4

Relaxation Delay (D1): 2 s

Data points (F2 x F1): 2048 x 256

2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Number of Scans (NS): 8
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Relaxation Delay (D1): 1.5 s

¹J(C,H) coupling constant optimized for ~145 Hz.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Number of Scans (NS): 16

Relaxation Delay (D1): 2 s

Long-range coupling constant optimized for 8 Hz.

Data Processing and Analysis
Apply Fourier transformation to the acquired FIDs.

Phase and baseline correct all spectra.

Reference the ¹H spectra to the residual HDO signal (δ ~4.79 ppm) and the ¹³C spectra

accordingly.

Integrate the signals in the ¹H spectrum.

Analyze the 2D spectra to establish correlations:

COSY: Identify scalar-coupled protons (H-H correlations within the same spin system).

This will be crucial for tracing the proton network within the glucosamine ring and the

valeryl chain.

HSQC: Correlate each proton to its directly attached carbon atom.

HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. Key

correlations to look for are from the H-2 of the glucosamine ring to the carbonyl carbon (C-

1') of the valeryl group, and from the protons of the valeryl chain (H-2', H-3') to adjacent

carbons.
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Visualizations
The following diagrams illustrate the experimental workflow and the key NMR correlations for

the structural elucidation of N-Valeryl-D-glucosamine.
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Sample Preparation

NMR Data Acquisition

Data Processing & Analysis

Structural Elucidation

Weigh N-Valeryl-D-glucosamine

Dissolve in D2O

Transfer to NMR Tube

1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC)

Fourier Transform

Phasing & Baseline Correction

Referencing

Spectral Analysis & Correlation

Confirm Structure of N-Valeryl-D-glucosamine
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N-Valeryl-D-glucosamine Structure

Key NMR Correlations

COSY Correlations

HMBC Correlations

H-1 ↔ H-2

H-2 ↔ H-3

H-2' ↔ H-3'

H-3' ↔ H-4'

H-4' ↔ H-5'

H-2 → C-1'

H-2' → C-1'

H-2' → C-3'

H-3' → C-2'

H-3' → C-4'
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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